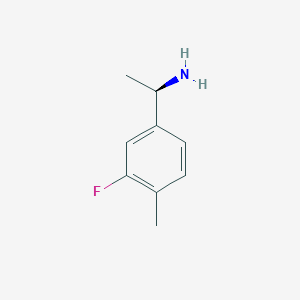
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンは、アミン類に属する有機化合物です。これは、エタンアミン部分に結合したフェニル環にフルオロ基とメチル基が付加された構造が特徴です。
準備方法
合成経路と反応条件
(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンの合成は、一般的に以下の手順で行われます。
出発物質: 合成は、3-フルオロ-4-メチルベンズアルデヒドなどの適切な出発物質を選択することから始まります。
還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用してアルコールに還元されます。
アミノ化: 次に、アルコールは、トシレートなどの中間体の生成を含む一連の反応を経てアミンに変換されます。その後、アンモニアまたはアミン源を用いて求核置換反応が行われます。
工業的製造方法
工業的な設定では、(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンの製造には、以下のようなより効率的かつスケーラブルな方法が使用される場合があります。
触媒的ハイドロジェネーション: 活性炭担持パラジウム(Pd/C)などの触媒を使用して、中間体を還元します。
連続フロー合成: 連続フロー反応器を実装して、反応効率と収率を高めます。
化学反応解析
反応の種類
(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: アミン基は、対応するイミンまたはニトリルを生成するために酸化することができます。
還元: この化合物は、第二級または第三級アミンを生成するために還元することができます。
置換: 適切な条件下で、フルオロ基は他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を使用できます。
還元: 水素化アルミニウムリチウム(LiAlH4)または触媒を用いた水素ガス(H2)などの試薬を使用できます。
置換: メトキシドナトリウム(NaOCH3)またはエトキシドナトリウム(NaOEt)などの求核剤を使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりイミンが生成される可能性があり、還元により第二級アミンが生成される可能性があります。
化学反応の分析
Types of Reactions
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学的研究の応用
(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンは、以下を含むいくつかの科学研究用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 医薬品化合物の前駆体として作用するなど、その潜在的な治療特性について研究されています。
工業: 特殊化学品や材料の製造に使用されています。
作用機序
(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、受容体または酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
(1R)-1-(3-クロロ-4-メチルフェニル)エタン-1-アミン: フルオロ基の代わりにクロロ基を持つ類似の構造。
(1R)-1-(3-フルオロ-4-エチルフェニル)エタン-1-アミン: メチル基の代わりにエチル基を持つ類似の構造。
独自性
(1R)-1-(3-フルオロ-4-メチルフェニル)エタン-1-アミンは、その化学反応性と生物活性に影響を与える可能性のあるフルオロ基とメチル基の特定の組み合わせのために、独自性を持っています。この独自性により、さまざまな研究や工業的な用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine: Similar structure with a chloro group instead of a fluoro group.
(1R)-1-(3-fluoro-4-ethylphenyl)ethan-1-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the specific combination of the fluoro and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine, also known as (1R)-3-fluoro-4-methylphenethylamine, is a chiral amine with significant biological relevance due to its unique structural features. This compound has a molecular formula of C9H12FN and a molecular weight of approximately 155.20 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its lipophilicity, potentially affecting its interactions with biological targets.
The chemical reactivity of this compound includes various types of reactions such as oxidation and reduction. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activities
Research indicates that this compound exhibits various biological activities, warranting further investigation into its pharmacological potential. Key areas of interest include:
- Neurotransmitter Activity : The compound may interact with neurotransmitter systems, particularly those involving monoamines, which could influence mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes, similar to other compounds in its class that exhibit kinase inhibition or anti-inflammatory properties .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the diversity in biological activity within this chemical class. Below is a summary table:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-1-(3-Fluoro-4-methylphenyl)ethanamine | C9H12FN | Enantiomer with different biological activity |
| 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethanamine | C9H9F4N | Enhanced lipophilicity due to trifluoromethyl group |
| 1-(4-Fluoro-3-methylphenyl)ethanamine | C9H12FN | Different substitution pattern on the phenyl ring |
These compounds illustrate how slight modifications can lead to significant differences in biological activity and applications.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The fluorine substituent enhances binding affinity and specificity, which is crucial for its biological effects.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of this compound:
- Neuroprotective Effects : In models of neuroinflammation, compounds similar to this compound have shown to reduce pro-inflammatory cytokines, suggesting potential neuroprotective properties .
- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in xenograft models .
特性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC名 |
(1R)-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChIキー |
LTXLBDDARARPQF-SSDOTTSWSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)F |
正規SMILES |
CC1=C(C=C(C=C1)C(C)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















